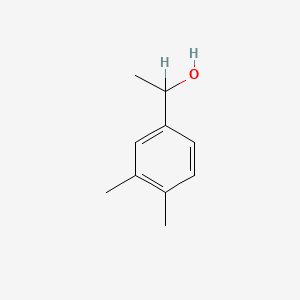
1-(3,4-Dimethylphenyl)ethanol
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)ethanol is a chemical compound with the formula C10H14O . It has a molecular weight of 150.2176 . The IUPAC Standard InChI is InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3 . It is used in the research of various conditions and acts as an antiseptic agent .
Molecular Structure Analysis
The molecular structure of 1-(3,4-Dimethylphenyl)ethanol consists of 10 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
1-(3,4-Dimethylphenyl)ethanol has a molecular weight of 150.2176 . The IUPAC name is 1-(3,4-dimethylphenyl)ethanol . The InChI code is1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3 .
Wissenschaftliche Forschungsanwendungen
Molecular Complex Studies
Research on molecular complexes has utilized 1-(3,4-Dimethylphenyl)ethanol and similar compounds. A study by Toda, Tanaka, & Mak (1985) revealed the crystal structures of various molecular complexes involving related compounds with ethanol. These structures featured planar hydrogen-bonded rings, offering insights into molecular interactions and bonding phenomena (Toda, Tanaka, & Mak, 1985).
Bioreduction Methods
Pavoković et al. (2017) explored the bioreduction of 1-(3,4)-dimethylphenyl)ethanone to 1-(3,4-Dimethylphenyl)ethanol using various vegetable roots. This approach yielded the chiral alcohol with high enantiomeric excess, highlighting the potential of plant-mediated asymmetric reduction for producing optically active alcohols (Pavoković et al., 2017).
Oxidation Kinetics
A 2014 study by Nie et al. involved the kinetics study of oxidation of 1-(3,4-Dimethoxyphenyl)ethanol by chlorine dioxide. This research provided insights into reaction mechanisms and kinetics, useful for understanding the behavior of similar compounds in oxidative environments (Nie et al., 2014).
Chiral Alcohol Synthesis
Research by Larionov et al. (2012) on esterification of secondary alcohols like 1-(1-naphthyl)ethanol, which shares structural similarities with 1-(3,4-Dimethylphenyl)ethanol, provided insights into kinetic resolutions and enantioselectivity in alcohol synthesis. This study highlighted the potential of structural modifications in catalysts to improve selectivity in chiral alcohol production (Larionov et al., 2012).
Green Asymmetric Reduction
In the context of environmentally friendly synthesis, Panić et al. (2018) investigated the green asymmetric reduction of acetophenone derivatives, including 1-(3,4-dimethylphenyl)
ethanol, using Saccharomyces cerevisiae and aqueous natural deep eutectic solvent. This method demonstrated high enantioselectivity and conversion rates, offering a sustainable approach for producing chiral building blocks for drug synthesis (Panić et al., 2018).
Spectroscopic Studies
The fluorescence and phosphorescence spectra of dimethylphenols, closely related to 1-(3,4-Dimethylphenyl)ethanol, were examined at 77 K by Vert et al. (1987). This study provided valuable information on the photophysical properties of such compounds, which can be crucial in various analytical and synthetic applications (Vert et al., 1987).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTSQZZOTXFJJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955544 | |
| Record name | 1-(3,4-Dimethylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)ethanol | |
CAS RN |
33967-19-0 | |
| Record name | 1-(3,4-Dimethylphenyl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033967190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dimethylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



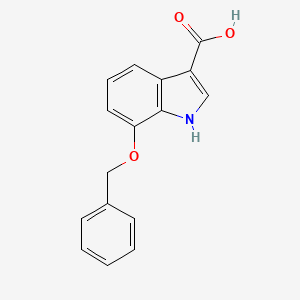
![2-(2-Furyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1345031.png)
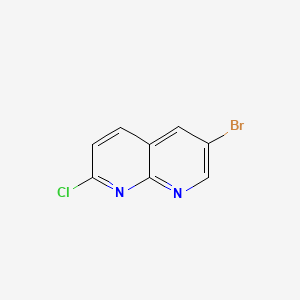
![N-(Benzo[d]thiazol-2-ylmethyl)propionamide](/img/structure/B1345039.png)
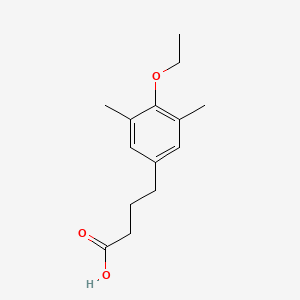
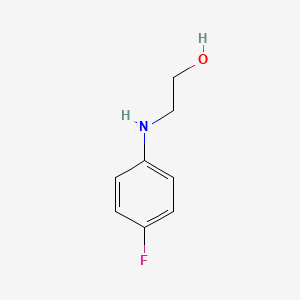
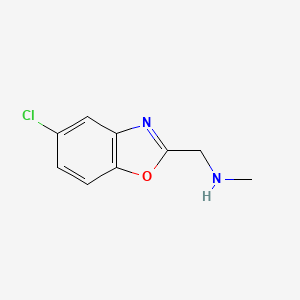


![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)

![tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1345057.png)
![1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1345058.png)
![4-[(4-Methyl-2-nitrophenyl)azo]-morpholine](/img/structure/B1345062.png)